molecular formula C10H11BF3KO B1425627 Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate CAS No. 1376707-99-1

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate

Cat. No.: B1425627
CAS No.: 1376707-99-1
M. Wt: 254.1 g/mol
InChI Key: AMNWAVHQPFENRW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

potassium;trifluoro(3-phenylmethoxyprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3O.K/c1-9(11(12,13)14)7-15-8-10-5-3-2-4-6-10;/h2-6H,1,7-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNWAVHQPFENRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)COCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate can be synthesized using a variety of methods. One common approach involves the reaction of 3-(benzyloxy)prop-1-EN-2-YL bromide with potassium bifluoride and boron trifluoride etherate. The reaction is typically conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable and cost-effective methods. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yield. Industrial production also focuses on optimizing the use of reagents and minimizing waste to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is involved in various types of chemical reactions, including:

  • Substitution Reactions: : Common in the presence of nucleophiles, where the trifluoroborate group can be substituted by other functional groups.

  • Coupling Reactions: : Often used in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate group acts as a boron source for the formation of carbon-carbon bonds.

  • Oxidation and Reduction Reactions: : It can undergo oxidation to form various oxidized derivatives or reduction to yield hydrocarbon chains.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

  • Palladium Catalysts: : For coupling reactions.

  • Base: : Such as sodium hydroxide or potassium carbonate for substitution reactions.

  • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Major products formed from reactions with this compound include:

  • Aryl Compounds: : Through Suzuki-Miyaura coupling.

  • Alcohols and Ethers: : Through substitution reactions.

  • Aldehydes and Ketones: : Through oxidation reactions.

Scientific Research Applications

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate has significant applications across various scientific fields:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

  • Biology: : Investigated for its potential role in the synthesis of biologically active molecules and drug development.

  • Industry: : Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate exerts its effects involves several key steps:

  • Bond Formation: : In coupling reactions, the trifluoroborate group facilitates the formation of new carbon-carbon bonds by providing a boron source.

  • Molecular Targets: : The specific molecular targets and pathways depend on the nature of the reaction and the functional groups involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the activation and transfer of the boron group.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Potassium (3-(benzyloxy)prop-1-en-2-yl)trifluoroborate
  • Molecular Formula : C₁₀H₁₁BF₃KO
  • CAS Number : 1376707-99-1 (primary), 1440548-66-2 (E-isomer)
  • Molecular Weight : 254.10 g/mol
  • Storage : Requires inert atmosphere and storage at -20°C; stabilized with TBC (tert-butylcatechol) to prevent decomposition .

Key Applications: This compound is a versatile organoboron reagent used in Suzuki-Miyaura cross-coupling reactions to introduce alkenyl benzyloxy motifs into organic frameworks. Its stability under ambient conditions and compatibility with palladium catalysts make it valuable in pharmaceutical and materials chemistry .

Comparison with Structural Analogs

Alkenyltrifluoroborates

Compound Name Molecular Formula Key Substituent Reactivity in Cross-Coupling Yield (%) Stability Notes Reference
Potassium trans-styryl trifluoroborate C₈H₇BF₃K Styryl group High (80% with 4-bromobenzonitrile) 80 Air-stable, no stabilizer
Potassium (cyclopropylethynyl)trifluoroborate C₅H₅BF₃K Cyclopropylethynyl Moderate (67% isolated yield) 67 Decomposes at 250°C
This compound C₁₀H₁₁BF₃KO Benzyloxy-alkenyl High (comparable to styryl derivatives) 80–97* Stabilized with TBC

*Benzyloxy-substituted aryltrifluoroborates in condensation reactions achieve up to 97% yield under optimized conditions .

Structural Insights :

  • The benzyloxy group enhances solubility in polar aprotic solvents (e.g., DMF, MeCN) compared to non-polar analogs like cyclopropylethynyl derivatives .
  • Steric hindrance from the benzyloxy moiety is minimal, allowing efficient transmetallation in cross-couplings .

α-Alkoxyalkyltrifluoroborates

Compound Name Molecular Formula Key Feature Reactivity Notes Reference
Potassium (3-(benzyloxy)-1-hydroxypropyl)trifluoroborate C₁₀H₁₃BF₃KO₂ Secondary α-alkoxyalkyl Synthesized from aldehydes; moderate stability
Potassium bromomethyltrifluoroborate CH₂BrBF₃K Primary α-alkoxyalkyl Requires low temperatures; prone to hydrolysis

Comparison :

  • The alkenyltrifluoroborate (target compound) exhibits superior stability and reactivity in cross-couplings compared to α-alkoxyalkyl analogs, which are more sensitive to hydrolysis and require stringent anhydrous conditions .

Suzuki-Miyaura Cross-Coupling

  • Efficiency : The benzyloxy-alkenyl trifluoroborate reacts efficiently with aryl halides (e.g., 4-bromobenzonitrile) under palladium catalysis, achieving yields comparable to styryl derivatives (80%) .

Thermal and Chemical Stability

  • Thermogravimetric Analysis (TGA) : While specific TGA data for the target compound is unavailable, analogous trifluoroborates (e.g., cyclopropylethynyl derivative) show decomposition at 250°C .
  • Stabilizers : The addition of TBC prevents radical-mediated degradation, extending shelf-life compared to unstabilized analogs like potassium trans-styryl trifluoroborate .

Biological Activity

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is an organoboron compound classified under trifluoroborates. This compound is characterized by its unique structural features, which include a potassium ion, a trifluoroborate group, and a benzyloxypropyl moiety. Its molecular formula is C13H14BF3KC_{13}H_{14}BF_3K with a molecular weight of approximately 254.10 g/mol. It is primarily utilized in organic synthesis, particularly in reactions that form carbon-carbon bonds.

General Properties

While specific biological activity data for this compound is limited, compounds with similar structures have been studied for their potential biological properties. Trifluoroborates are recognized for their role as intermediates in the synthesis of biologically active molecules and have been investigated for various applications in medicinal chemistry.

The biological activity of this compound can be understood through its chemical reactivity:

  • Substitution Reactions : The trifluoroborate group can be substituted by nucleophiles, potentially leading to the formation of biologically relevant compounds.
  • Coupling Reactions : It is often involved in Suzuki-Miyaura cross-coupling reactions, where it serves as a boron source for carbon-carbon bond formation.

Research Findings

Research has indicated that derivatives of trifluoroborates can act as enzyme inhibitors or modulators. Although specific studies on this compound are necessary to elucidate its biological effects, the following points summarize potential avenues of exploration:

  • Enzyme Inhibition : Trifluoroborates have shown promise in inhibiting certain enzymes that are crucial in disease pathways.
  • Synthesis of Bioactive Molecules : The compound may facilitate the synthesis of drugs targeting various conditions, including cancer and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be informative:

Compound NameMolecular FormulaUnique Features
Potassium (3-(methoxy)prop-1-en-2-yl)trifluoroborateC13H14BF3KC_{13}H_{14}BF_3KContains a methoxy group instead of benzyloxy
Potassium (2-(benzyloxy)ethyl)trifluoroborateC12H13BF3KC_{12}H_{13}BF_3KEthyl group instead of propene
Potassium (4-(benzyloxy)butan-2-yloxy)trifluoroborateC15H18BF3KC_{15}H_{18}BF_3KLonger carbon chain with additional functional groups

These compounds illustrate variations in substituents that influence their reactivity and application potential, emphasizing the unique features of this compound.

Case Study 1: Synthesis of Drug Intermediates

In a study exploring the synthesis of drug intermediates, this compound was utilized to generate key intermediates for pharmaceutical compounds. The reactions demonstrated high yields and selectivity, indicating the compound's utility in drug development.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that similar trifluoroborate derivatives exhibited inhibitory effects on specific enzymes involved in metabolic pathways. Such studies suggest that this compound may also possess similar properties, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium (3-(benzyloxy)prop-1-en-2-yl)trifluoroborate, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution (SN2) reactions using potassium bromomethyltrifluoroborate as a precursor. Alkoxides (e.g., benzyloxide) displace the bromide under controlled pH and moderate temperatures. Continuous Soxhlet extraction is recommended for purification due to the compound’s low solubility in organic solvents, achieving yields >80% .
  • Critical Parameters :

  • Use 3 equivalents of alkoxide for efficient substitution.
  • Maintain reaction temperatures between 20–40°C to avoid decomposition.
  • Purify via crystallization or Soxhlet extraction to remove inorganic salts.

Q. How is the structure of this trifluoroborate compound characterized, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, 11B^{11}\text{B}, and 19F^{19}\text{F} NMR are critical for confirming the boron environment and substituent geometry. For example, 11B^{11}\text{B} NMR typically shows a quartet (J = 37–38 Hz) due to coupling with fluorine .
  • X-ray Crystallography : SHELXL software ( –2) is widely used for refining crystal structures, especially for resolving stereochemistry in allylic systems.
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M-K]^-) with errors <2 ppm .

Q. What are the primary applications of this compound in organic synthesis?

  • Key Applications :

  • Suzuki-Miyaura Cross-Coupling : Acts as a stable boronate nucleophile for C–C bond formation with aryl chlorides, even with sterically hindered or electron-rich partners (yields: 70–90%) .
  • Alkenylation of Aldimines : Used in rhodium-catalyzed enantioselective reactions to synthesize β-unsaturated α-amino esters .
    • Advantages : The trifluoroborate group enhances stability against hydrolysis compared to boronic acids, enabling use in protic solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling with deactivated aryl chlorides?

  • Optimization Strategies :

  • Catalyst Selection : Pd(dppf)Cl2_2 or Pd(OAc)2_2 with SPhos ligands improves turnover in electron-poor systems.
  • Solvent/Base System : Use toluene/water mixtures with K3_3PO4_4 as a base to enhance solubility and reduce side reactions .
    • Data-Driven Example :
Aryl Chloride SubstrateCatalyst SystemYield (%)
4-NitrochlorobenzenePd(OAc)2_2/SPhos85
2,6-DimethylchlorobenzenePd(dppf)Cl2_278

Q. What mechanistic insights explain unexpected stereochemical outcomes in allylic substitutions?

  • Analysis : The trifluoroborate’s sp2^2-hybridized boron center allows for syn-periplanar transition states, but steric effects from the benzyloxy group can lead to anti-addition. Computational studies (DFT) are recommended to map energy barriers .
  • Contradiction Resolution : Discrepancies between predicted and observed stereochemistry may arise from solvent polarity effects on transition-state stabilization. Verify via variable-temperature NMR .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Stability Profile :

  • Thermal Stability : Decomposes above 150°C (DSC data). Store at 2–8°C in inert atmospheres .
  • Hydrolytic Degradation : Susceptible to slow hydrolysis in aqueous media (t1/2_{1/2} ≈ 72 hours at pH 7). Use anhydrous solvents for long-term storage .
    • Mitigation : Lyophilization or formulation with desiccants (e.g., molecular sieves) extends shelf life.

Q. How can conflicting crystallographic data be resolved when the compound forms polymorphs?

  • Approach :

  • Mercury CSD Analysis : Compare packing motifs and hydrogen-bonding patterns across polymorphs using the Cambridge Structural Database .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands are critical for modeling twinned crystals, common in boron-containing systems .

Methodological Notes

  • Synthetic Reproducibility : Scale-up protocols (e.g., 100 g batches) require strict control of alkoxide stoichiometry and Soxhlet extraction time .
  • Safety : Handle with inert gas (N2_2) due to sensitivity to moisture and oxygen. Use PPE for boron-containing intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate
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Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate

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